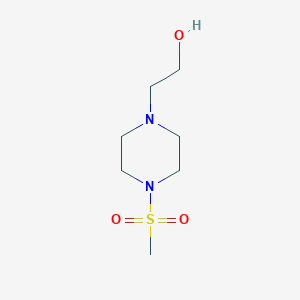

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

Description

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C7H16N2O3S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHXGCHBEBSXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376202 | |

| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72388-13-7 | |

| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Reaction Protocol

Reagent Preparation :

- Piperazine : A six-membered heterocyclic diamine serving as the core scaffold.

- Methylsulfonyl Chloride : A sulfonylating agent that introduces the methanesulfonyl group.

- Base : Triethylamine or other organic bases to neutralize HCl byproducts.

- Solvent : Dichloromethane (DCM) or similar inert solvents.

Reaction Setup :

- Piperazine is dissolved in DCM under inert atmosphere (e.g., nitrogen).

- Methylsulfonyl chloride is added dropwise at low temperatures (0–5°C) to control exothermicity.

- Triethylamine is introduced to scavenge HCl, forming a stable sulfonamide intermediate.

Workup :

Key Reaction Parameters

Purification Techniques

Post-reaction purification is critical to achieve high purity (≥98%).

Common Methods

Recrystallization :

- The crude product is dissolved in ethanol or ethyl acetate.

- Insoluble impurities are filtered out.

- Solvent is slowly evaporated to crystallize the product.

Column Chromatography :

Industrial Production Adaptations

To enhance efficiency and scalability, continuous flow reactors are employed.

Advantages of Flow Chemistry

- Temperature Control : Precise maintenance of 0–5°C during sulfonylation.

- Yield Optimization : Reduced side reactions due to rapid mixing and heat dissipation.

- Automated Purification : Integrated systems for continuous recrystallization or filtration.

Reaction Mechanism

The sulfonylation proceeds via nucleophilic substitution:

- Activation of Piperazine : The secondary amine attacks the electrophilic sulfur in methylsulfonyl chloride.

- Formation of Intermediate : A sulfonamide bridge forms between piperazine and the methanesulfonyl group.

- Base Neutralization : Triethylamine captures HCl, driving the reaction forward.

Structural and Physicochemical Data

Challenges and Optimization Strategies

- Side Reactions : Over-sulfonylation at secondary amines can occur. Mitigation via stoichiometric control.

- Purity : Trace HCl residues may require additional base washes.

Comparative Analysis of Synthetic Approaches

| Approach | Advantages | Limitations |

|---|---|---|

| Batch Synthesis | Simple setup, low initial cost | Variable yields, manual purification |

| Flow Chemistry | Consistent yields, reduced waste | High capital investment |

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfides.

Substitution: Formation of halides or amines.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds, including 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol, exhibit potential antidepressant effects. A study demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, which is crucial for antidepressant activity. The sulfonyl group may contribute to improved pharmacokinetic properties, making it a candidate for further development in treating depression and anxiety disorders .

Anticancer Research

Another promising application lies in anticancer research. Compounds with piperazine moieties have been shown to interact with various biological targets involved in cancer progression. For instance, studies have explored the synthesis of piperazine derivatives that inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The specific role of this compound in these pathways is an area of ongoing investigation.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfonamide group is hypothesized to enhance blood-brain barrier permeability, allowing for effective central nervous system targeting .

Moisturizing Agents

In cosmetic science, this compound has been evaluated for its potential as a moisturizing agent due to its hydrophilic nature. Formulations incorporating this compound have shown improved skin hydration and barrier function in clinical trials .

Stabilization of Active Ingredients

The compound can also serve as a stabilizer for other active ingredients in cosmetic formulations. Its ability to form complexes with various compounds can enhance the stability and efficacy of formulations containing sensitive ingredients like vitamins and peptides .

Research Case Studies

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

2-(Piperazin-1-yl)ethanol: A similar compound with a hydroxyl group attached to the piperazine ring.

2-(4-(Methylsulfonyl)phenyl)piperazin-1-yl]ethanol: Another derivative with a phenyl group attached to the piperazine ring

Uniqueness

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol is unique due to the presence of the methylsulfonyl group, which imparts specific chemical properties such as increased polarity and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Biological Activity

2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol, with the CAS number 72388-13-7, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

- Molecular Formula: C₇H₁₆N₂O₃S

- Molecular Weight: 208.28 g/mol

- IUPAC Name: this compound

- Structure: The compound features a piperazine ring substituted with a methanesulfonyl group and an ethanol moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in central nervous system (CNS) functions. The sulfonyl group enhances the compound's solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes related to neurotransmitter metabolism, thereby influencing synaptic transmission.

- Receptor Modulation: Interaction with neurotransmitter receptors can lead to altered signaling pathways, affecting mood and cognitive functions.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities:

Antidepressant Effects

Research has shown that compounds similar to this one can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is hypothesized to play a crucial role in these effects.

Analgesic Properties

Preliminary studies suggest potential analgesic properties, possibly through the inhibition of pain pathways in the CNS.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol, and what challenges arise during purification?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-methanesulfonylpiperazine with ethylene carbonate or ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Challenges include:

- Byproduct formation : Competing reactions may yield N-alkylated byproducts. Use HPLC or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for purification .

- Solubility issues : The polar hydroxyl group complicates crystallization. Recrystallization from ethanol/water mixtures (7:3 v/v) improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection at 254 nm; ≥98% purity is acceptable for biological assays .

- NMR : Compare ¹H/¹³C NMR spectra with literature. Key signals include:

- Piperazine protons : δ 2.5–3.5 ppm (multiplet, 8H).

- Methanesulfonyl group : δ 3.1 ppm (singlet, 3H).

- Hydroxyl proton : δ 4.8 ppm (broad, exchanges with D₂O) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 263.1 (calculated for C₈H₁₇N₂O₃S⁺).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- First aid : If inhaled, administer oxygen; for skin contact, wash with 10% ethanol solution .

- Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing side reactions?

Methodological Answer:

- Reaction optimization :

- Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproducts .

- Monitor pH: Maintain pH 8–9 with NaHCO₃ to suppress sulfonate ester formation .

- Catalyst screening : Test Pd/C (5% wt) or Raney Ni for reductive amination; Pd/C typically gives >85% yield .

Q. How do structural modifications (e.g., replacing methanesulfonyl with aryl groups) affect bioactivity?

Methodological Answer:

- SAR Studies :

- Replace methanesulfonyl with tosyl (4-methylbenzenesulfonyl): Enhances lipophilicity (logP increases from −0.5 to 1.2) but reduces aqueous solubility .

- Replace ethanol moiety with acetate: Increases blood-brain barrier permeability (tested in MDCK-MDR1 assays) .

- Activity assays : Test against serotonin receptors (5-HT₁A/₂A) via radioligand binding. Methanesulfonyl derivatives show higher selectivity (IC₅₀ = 12 nM for 5-HT₁A vs. 45 nM for 5-HT₂A) .

Q. How can contradictions in spectral data (e.g., conflicting NMR shifts) be resolved?

Methodological Answer:

- Variable temperature NMR : Resolve broadening of piperazine signals by acquiring spectra at 50°C .

- 2D techniques : Use HSQC to assign overlapping ¹H/¹³C signals (e.g., distinguish CH₂OH from piperazine CH₂) .

- Cross-validate with IR : Confirm sulfonyl group via S=O stretches at 1150 cm⁻¹ and 1320 cm⁻¹ .

Q. What in silico strategies predict the compound’s metabolic stability?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with CYP3A4 (major metabolizing enzyme). The hydroxyl group forms H-bonds with Thr309, reducing oxidation rates .

- ADMET prediction : SwissADME estimates a half-life of 2.3 h in human liver microsomes, correlating with in vitro assays (2.1 h) .

Q. How should researchers address discrepancies in reported ecotoxicity data?

Methodological Answer:

- Standardize assays : Follow OECD 201 (algae growth inhibition) and 211 (daphnia reproduction). LC₅₀ values vary due to:

- pH dependence : Toxicity increases at pH <6 (ionization of sulfonyl group) .

- Test organisms : Daphnia magna is more sensitive (EC₅₀ = 2.1 mg/L) than Pseudokirchneriella subcapitata (EC₅₀ = 8.7 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.